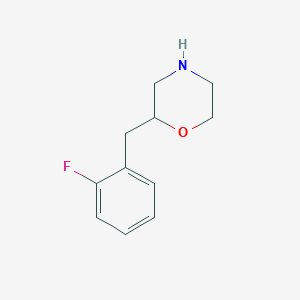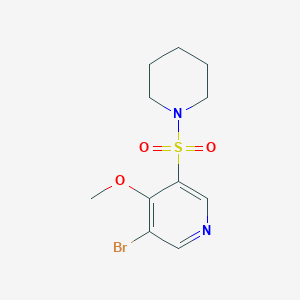
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, methoxy, and piperidin-1-ylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the functionalization of the pyridine ring. Common synthetic routes include:
Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the 4-position.
Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group at the 5-position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation often involves the use of methanol and a base, while sulfonylation can be carried out using sulfonyl chlorides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the sulfonyl group can undergo reduction.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.
Industrial Applications: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-methoxy-5-(morpholin-1-ylsulfonyl)pyridine
- 3-Bromo-4-methoxy-5-(pyrrolidin-1-ylsulfonyl)pyridine
Uniqueness
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds with different sulfonyl groups. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Eigenschaften
Molekularformel |
C11H15BrN2O3S |
|---|---|
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
3-bromo-4-methoxy-5-piperidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C11H15BrN2O3S/c1-17-11-9(12)7-13-8-10(11)18(15,16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
DRGNKZRVDMBGKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=NC=C1S(=O)(=O)N2CCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



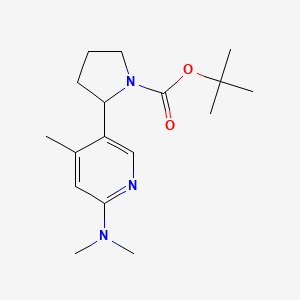
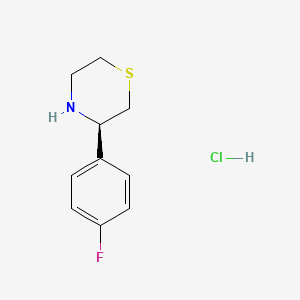

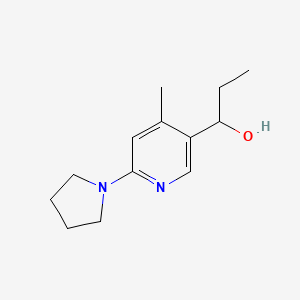
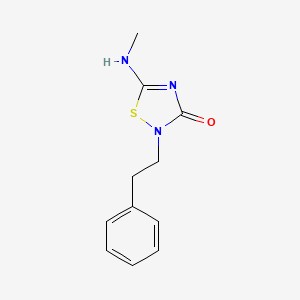
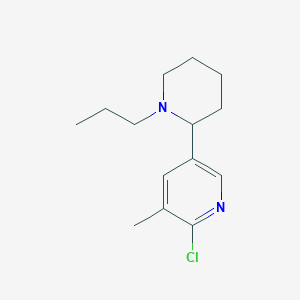
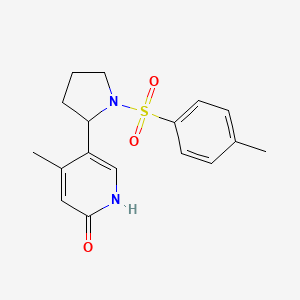


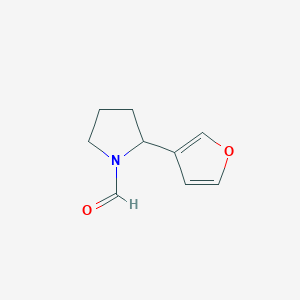

![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
